6-Bromo-8-chloroimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a chemical compound with the linear formula C6H3BrClN3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine involves a reaction of 5-bromo-3-chloropyrazin-2-amine with 2-chloroacetaldehyde. The reaction is stirred at 110 °C for 15 hours. The reaction is then neutralized with saturated aqueous NaHCO3 to pH 8 and extracted with EtOAc. The crude material is purified by flash silica gel chromatography .Molecular Structure Analysis
The molecular structure of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is represented by the InChI code 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H . The molecular weight of the compound is 232.47 .Chemical Reactions Analysis
The compound can undergo regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These reactions provide Zn- and Mg-intermediates, which after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .Physical And Chemical Properties Analysis
6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a solid substance with a molecular weight of 232.47. It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis and Kinase Inhibition
6-Bromo-8-chloroimidazo[1,2-a]pyrazine is employed in the synthesis of various derivatives with potential applications in kinase inhibition. For instance, streamlined synthesis methods have been developed for imidazo[1,2-a]pyrazine derivatives, demonstrating inhibitory activity against specific kinases, such as vascular endothelial growth factor receptor (VEGFR) 2 kinase (Ishimoto et al., 2013).
2. Antibacterial and Antifungal Properties
Some derivatives of imidazo[1,2-a]pyrazine, which can be synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, exhibit significant antibacterial and antifungal activities. Research on substituted pyrazinecarboxamides, for instance, has shown promise against certain bacterial strains and fungi (Doležal et al., 2006).
3. Development of Anticancer Agents
Research indicates that derivatives of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine could be effective in the development of anticancer agents. Studies have shown that certain synthesized compounds exhibit notable activity against various cancer cell lines (Singh, Luxami & Paul, 2019).
4. Optical and Thermal Properties for Optoelectronic Applications
Imidazo[1,2-a]pyrazine derivatives, potentially synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, have been investigated for their optical and thermal properties. These properties suggest potential applications in optoelectronic devices (Meti et al., 2017).
Safety And Hazards
The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . In case of eye contact, it is recommended to wash out immediately with fresh running water .
Future Directions
properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIACFCTBDGFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672055 |
Source
|
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
CAS RN |
1208083-37-7 |
Source
|
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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